molecular formula C7H8Cl2N2O2 B1645917 (4-Chloro-3-nitrobenzyl)amine hydrochloride CAS No. 116599-39-4

(4-Chloro-3-nitrobenzyl)amine hydrochloride

Cat. No.: B1645917
CAS No.: 116599-39-4
M. Wt: 223.05 g/mol
InChI Key: IPELJBOKRMZXRA-UHFFFAOYSA-N
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Description

“(4-Chloro-3-nitrobenzyl)amine hydrochloride” is a chemical compound with the CAS Number: 116599-39-4 . Its IUPAC name is (4-chloro-3-nitrophenyl)methanamine hydrochloride . The molecular formula of this compound is C7H8Cl2N2O2 .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C7H7ClN2O2.ClH/c8-6-2-1-5(4-9)3-7(6)10(11)12;/h1-3H,4,9H2;1H . This code provides a specific textual representation of the compound’s molecular structure.


Physical and Chemical Properties Analysis

The molecular weight of “this compound” is 223.06 . The compound should be stored at ambient temperature .

Scientific Research Applications

Substituent Effects on Kinetics of Reductively-Initiated Fragmentation

A study highlighted the interest in 4-nitrobenzyl carbamates as triggers for bioreductive drugs, particularly with their reduction to hydroxylamines which then fragment to release amine-based toxins. The research systematically studied substituent effects on the rate of fragmentation, aiming to optimize the process for bioreductive drug applications. Electron-donating substituents on the benzyl ring were found to accelerate fragmentation, suggesting improvements for nitroreductase enzyme (NTR) prodrug triggers by using α-methyl and/or electron-donating benzyl substituents (Hay et al., 1999).

Suppression of N-nitrosating Reaction

Chlorogenic acid was found to inhibit the N-nitrosation of aromatic amines, suggesting a potential for protecting against mutagenic and carcinogenic reactions in vivo. This mechanism is beneficial for reducing harmful reactions in various chemical processes (Kono et al., 1995).

Oxidation Products of Antioxidants

Research on aromatic secondary amines, including 4-nitrobenzylamine, explored their oxidation processes. These studies are crucial for understanding the degradation and stability of antioxidants used in the rubber industry, indicating applications in material science for improving the longevity and effectiveness of rubber-based products (Rapta et al., 2009).

Protective Group for Hydroxyl Functions

The 4-nitrobenzyl group's utility for protecting hydroxyl functions was demonstrated, showcasing its potential in synthetic chemistry for selectively protecting and deprotecting functional groups during compound synthesis. This application is vital in the development of complex molecules for pharmaceuticals and other chemicals (Kukase et al., 1990).

Inhibition of Nucleoside Transport

Analogues of 4-nitrobenzylthioinosine, by replacing the ribose moiety with substituted benzyl groups, showed inhibition of the nucleoside transport protein ENT1. This finding suggests applications in designing drugs that modulate nucleoside transport, potentially impacting treatments for cancer and viral infections (Tromp et al., 2004).

Biodegradation of Nitro Compounds

The study on the biodegradation potential of bacterial cultures for removing 4-nitroaniline from textile dye wastewater highlights an environmental application of (4-Chloro-3-nitrobenzyl)amine hydrochloride derivatives. This research points towards innovative approaches for treating contaminated water, addressing environmental pollution issues (Khalid et al., 2009).

Safety and Hazards

For safety information and potential hazards associated with “(4-Chloro-3-nitrobenzyl)amine hydrochloride”, it’s recommended to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

Properties

IUPAC Name

(4-chloro-3-nitrophenyl)methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClN2O2.ClH/c8-6-2-1-5(4-9)3-7(6)10(11)12;/h1-3H,4,9H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPELJBOKRMZXRA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CN)[N+](=O)[O-])Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

To a solution of N-(4-chloro-3-nitrobenzyl)-2,2,2-trifluoroacetamide (0.800 g) in methanol (20 mL) was added conc. HCl (2.0 ml). The reaction mass was refluxed for 18 h. Excess solvent was removed under vacuum to afford 0.700 g of desired product. 1H NMR (300 MHz, DMSO d6): δ 7.18 (s, 1H), 7.35 (s, 1H), 7.52 (s, 1H), 7.86 (s, 2H); 8.28 (s, 1H), 8.72 (br s, 2H).
Name
N-(4-chloro-3-nitrobenzyl)-2,2,2-trifluoroacetamide
Quantity
0.8 g
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

BH3/THF (279 mL; 279 mmol) was added to a solution of 4-chloro-3-nitrobenzonitrile (30 g; 164 mmol) in THF (100 mL) over 30 min at 0° C. and the resulting mixture was stirred over night and allowed to reach rt. MeOH (150 mL) and conc. HCl (60 mL) was added and the resulting mixture was refluxed for 4 h and thereafter concentrated. The residue was treated with water (500 mL) and the resulting precipitate was filtered off. The filtrate was treated with NaCl (120 g) and heated and the resulting precipitate was filtered off to give the sub-title compound. Yield: 24.059 g (65%).
Quantity
279 mL
Type
reactant
Reaction Step One
Quantity
30 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
150 mL
Type
reactant
Reaction Step Two
Name
Quantity
60 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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